molecular formula C8H3BrF4O B15292766 2'-Bromo-2,2,2,3'-tetrafluoroacetophenone

2'-Bromo-2,2,2,3'-tetrafluoroacetophenone

Katalognummer: B15292766
Molekulargewicht: 271.01 g/mol
InChI-Schlüssel: WPCATNMOEIZEOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-2,2,2,3’-tetrafluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the reaction of 2,2,2-trifluoroacetophenone with bromine in the presence of a catalyst under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 2’-Bromo-2,2,2,3’-tetrafluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2’-Bromo-2,2,2,3’-tetrafluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2’-Bromo-2,2,2,3’-tetrafluoroacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2’-Bromo-2,2,2,3’-tetrafluoroacetophenone involves its interaction with molecular targets through various pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2’-Bromo-2,2,2,3’-tetrafluoroacetophenone is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and properties. This makes it a valuable compound for specialized applications in organic synthesis and scientific research .

Eigenschaften

Molekularformel

C8H3BrF4O

Molekulargewicht

271.01 g/mol

IUPAC-Name

1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H3BrF4O/c9-6-4(2-1-3-5(6)10)7(14)8(11,12)13/h1-3H

InChI-Schlüssel

WPCATNMOEIZEOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)Br)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.